
1-ISOPROPYL-3-(TETRAHYDRO-2H-PYRAN-4-YL)-1H-PYRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group, a tetrahydro-2H-pyran-4-yl group, and an amine group attached to the pyrazole ring
準備方法
The synthesis of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole with an amine source under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
化学反応の分析
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the pyrazole ring, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced amine derivatives.
科学的研究の応用
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole: This compound lacks the amine group present in this compound, making it less reactive in certain chemical reactions.
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea: This compound contains a urea group instead of an amine group, leading to different chemical and biological properties.
1-Isopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-1-ylmethyl)-5-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole trifluoroacetate: This compound has a more complex structure with additional functional groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c1-8(2)14-11(12)7-10(13-14)9-3-5-15-6-4-9/h7-9H,3-6,12H2,1-2H3 |
InChIキー |
OXDWAOVKXGSEAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2CCOCC2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
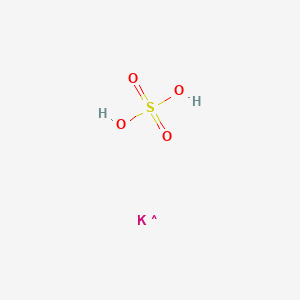

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3-oxo-6-phenyl-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B8723351.png)
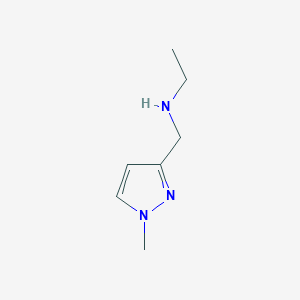
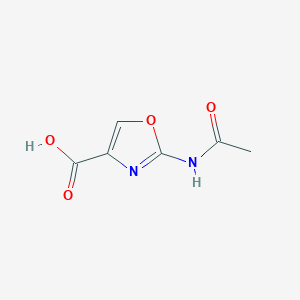
![8-(6-Methylpyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8723368.png)
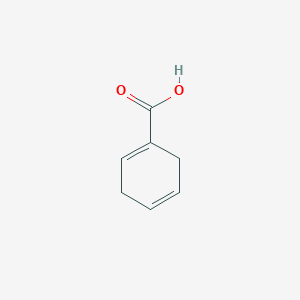
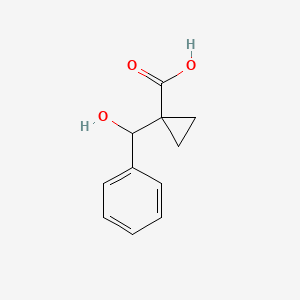
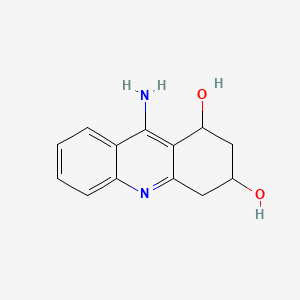


![5H-indeno[5,6-d][1,3]dioxole](/img/structure/B8723430.png)
![1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8723433.png)

